5-fluoro-1H-indazol-3-ol
Overview
Description
5-fluoro-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The addition of a fluorine atom at the 5-position of the indazole ring enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-fluoro-1h-indazol-3-ol, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, certain indazole derivatives have been found to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.
Result of Action
Certain indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
5-fluoro-1H-indazol-3-ol plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in cellular signaling pathways. One of the key enzymes that this compound interacts with is the receptor-interacting protein kinase 2 (RIP2 kinase). This interaction is highly selective and potent, leading to the inhibition of RIP2 kinase activity . Additionally, this compound has been shown to interact with various other biomolecules, including members of the Bcl2 family, which are involved in the regulation of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in modulating cell death and survival pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung, prostate, and hepatoma origins, this compound exhibits significant antiproliferative activity . This compound influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of RIP2 kinase, which plays a pivotal role in inflammatory signaling pathways . This inhibition leads to the suppression of downstream signaling events, ultimately reducing inflammation. Additionally, this compound interacts with the Bcl2 family of proteins, promoting apoptosis in cancer cells . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and pro-apoptotic effects, further supporting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the need for careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The transport and distribution mechanisms are essential for ensuring that this compound reaches its intended sites of action within the body.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and produce good to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves transition metal-catalyzed reactions due to their efficiency and high yields. The use of catalysts such as copper or silver in the presence of suitable ligands and solvents is common . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have enhanced biological activities and chemical properties .
Scientific Research Applications
5-fluoro-1H-indazol-3-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Lacks the fluorine atom, resulting in different biological activities.
2H-indazole: Another tautomeric form with distinct properties.
5-chloro-1H-indazol-3-ol: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1H-indazol-3-ol enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-fluoro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVNEPLDGLYBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646294 | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-12-0 | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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